Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Biological Activity
Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety and a benzo[d]thiazole ring, which are known to influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzo[d]thiazole : A bicyclic compound that contributes to the biological activity.
- Carbamoyl and sulfonyl groups : Functional groups that may enhance solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive lipids.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain perception and inflammation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Benzothiazole Derivative A | 250 | 98 |
Benzothiazole Derivative B | 100 | 99 |
Anticancer Properties
Studies have explored the anticancer potential of similar compounds, focusing on their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain benzothiazole derivatives have been reported to target cancer cell lines effectively.
Analgesic Effects
The compound's mechanism may also include analgesic properties. In preclinical models, compounds with similar structures have demonstrated the ability to reduce pain responses in animal models of neuropathic pain. This suggests a potential role in pain management therapies.
Case Studies
- Study on FAAH Inhibition : A related compound was identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This inhibition led to increased levels of anandamide, resulting in significant analgesic effects in animal models .
- Antimicrobial Screening : A high-throughput screening campaign identified several benzothiazole derivatives with promising antimicrobial activity against resistant bacterial strains .
- Cancer Cell Line Testing : Ethyl 2-(4-chlorophenyl)amino-thiazole derivatives were tested for their ability to enforce Oct3/4 expression in pluripotent stem cells, indicating potential for cancer stem cell targeting .
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-3-16-6-5-7-19-20(16)24-22(33-19)25-21(28)17-8-10-18(11-9-17)34(30,31)27-14-12-26(13-15-27)23(29)32-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZJJFVVNOWVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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